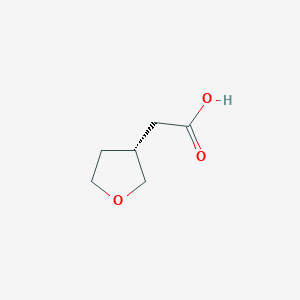

(R)-2-(Tetrahydrofuran-3-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-oxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKBJIKVSXWDJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566147 | |

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146255-25-6 | |

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Tetrahydrofuran-3-YL)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(Tetrahydrofuran-3-YL)acetic acid, a significant chiral building block in modern organic synthesis and drug discovery. The document details the compound's structure, stereochemistry, and key physicochemical parameters. A detailed, field-proven synthetic protocol, including methods for purification and analysis of enantiomeric purity, is presented. Furthermore, this guide offers a thorough discussion of the spectroscopic characterization of this compound, providing predicted data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, alongside standardized experimental protocols for data acquisition. The guide also explores the compound's current and potential applications in the pharmaceutical and materials science sectors and concludes with essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile chiral molecule.

Introduction

This compound is a chiral organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted at the 3-position with an acetic acid moiety.[1] The "R" designation specifies the absolute stereochemistry at the chiral center on the tetrahydrofuran ring, a critical feature that dictates its interaction with other chiral molecules and biological systems.[1] This compound has garnered significant interest as a versatile building block in the synthesis of complex, biologically active molecules.[1] Its unique combination of a hydrophilic ether group, a carboxylic acid handle for further chemical modification, and a defined stereocenter makes it a valuable synthon for drug development and material science applications.[1] This guide aims to provide a detailed technical resource on its chemical properties, synthesis, and characterization.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to a lack of extensive experimental data in the public domain.

| Property | Value | Source |

| CAS Number | 146255-25-6 | [1] |

| IUPAC Name | 2-[(3R)-oxolan-3-yl]acetic acid | [1] |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to yellow liquid (at room temperature) | [1] |

| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |

| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.58 ± 0.10 | [1] |

| Optical Activity | Exhibits optical activity | [1] |

The relatively high predicted boiling point is attributed to intermolecular hydrogen bonding facilitated by the carboxylic acid group.[1] As a chiral molecule, it is optically active and will rotate plane-polarized light.[1]

Synthesis and Purification

The synthesis of enantiomerically pure this compound presents a significant challenge, requiring stereoselective control. A common and effective strategy involves the asymmetric hydrogenation of a suitable precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid, using a chiral catalyst.[1]

Sources

Introduction: The Significance of Chiral Tetrahydrofuran Moieties

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of (R)-2-(Tetrahydrofuran-3-YL)acetic acid

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile molecule.

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast number of natural products and biologically active compounds, including marine polyketides and macrolides.[1][2] The specific stereochemistry of substituted THF rings is often critical for their pharmacological activity, making the synthesis of enantiomerically pure derivatives a key focus in medicinal chemistry.[3] this compound, with its defined stereocenter and bifunctional nature (a carboxylic acid and a cyclic ether), serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[4]

Molecular Structure and Physicochemical Properties

This compound is a chiral organic compound featuring a five-membered saturated cyclic ether (tetrahydrofuran) linked to an acetic acid moiety at the 3-position.[4] The "(R)" designation specifies the stereochemistry at the chiral center on the tetrahydrofuran ring.[4]

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-[(3R)-oxolan-3-yl]acetic acid | [Smolecule] |

| CAS Number | 146255-25-6 | [Smolecule] |

| Molecular Formula | C₆H₁₀O₃ | [Smolecule] |

| Molecular Weight | 130.14 g/mol | [Smolecule] |

| Predicted Boiling Point | 271.4 ± 13.0 °C | [Smolecule] |

| Predicted Density | 1.162 ± 0.06 g/cm³ | [Smolecule] |

| Predicted pKa | 4.58 ± 0.10 | [Smolecule] |

| Appearance | Colorless to yellow liquid | [Smolecule] |

The presence of the carboxylic acid group allows for intermolecular hydrogen bonding, contributing to its relatively high predicted boiling point.[4] As a chiral molecule, it exhibits optical activity.[4]

Synthesis of this compound

The enantioselective synthesis of this compound is of significant interest to ensure the stereochemical purity of the final active pharmaceutical ingredients. Asymmetric synthesis strategies are the most direct routes to obtain the enantiopure form.[4] A common and effective method involves the asymmetric hydrogenation of a precursor.[4]

General Synthetic Workflow

A plausible synthetic route involves the hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid using a chiral catalyst or, more commonly, a standard catalyst followed by chiral resolution.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis via hydrogenation, based on general procedures for similar transformations.[4]

Materials:

-

(4,5-dihydro-3(2H)-furylidene)acetic acid

-

Palladium on carbon (10 wt. %)

-

Methanol (reagent grade)

-

Hydrogen gas

-

Pressurized hydrogenation vessel

Procedure:

-

In a suitable pressure vessel, dissolve (4,5-dihydro-3(2H)-furylidene)acetic acid in methanol.

-

Carefully add 10 wt. % palladium on carbon to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as TLC or ¹H NMR by taking aliquots at regular intervals.

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Note: For an enantioselective synthesis, a chiral catalyst system would be employed in the hydrogenation step.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

| Technique | Expected Data |

| ¹H NMR | A broad singlet for the carboxylic acid proton (δ 10-12 ppm). Multiplets for the protons on the tetrahydrofuran ring and the acetic acid methylene group.[5] |

| ¹³C NMR | A signal for the carbonyl carbon of the carboxylic acid (δ 170-175 ppm). Signals for the carbons of the tetrahydrofuran ring and the methylene carbon of the acetic acid group.[5] |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3500 cm⁻¹). A strong C=O stretching band for the carbonyl group (1700-1730 cm⁻¹).[4] |

| Mass Spectrometry | In negative ion mode ESI, an [M-H]⁻ peak at approximately m/z 129 is expected.[5] |

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of more complex and biologically active molecules.[4] Its utility spans various therapeutic areas due to the prevalence of the tetrahydrofuran motif in medicinal chemistry.[1][4]

Intermediate for Biologically Active Molecules

The chiral nature of this compound makes it an attractive starting material for the development of enantioselective drugs.[4] For instance, derivatives of (S)-(tetrahydrofuran-3-yl)hydrazine, a related compound, are useful intermediates in the preparation of PDE9 inhibitors.[6] The synthesis of various substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which have shown potential in the prevention and treatment of thrombotic diseases, also highlights the importance of this structural class.[7]

Role as a Chiral Building Block

Caption: The utility of this compound in API synthesis.

The carboxylic acid group can be readily converted to other functional groups such as amides and esters, allowing for the construction of diverse molecular scaffolds. The tetrahydrofuran ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Conclusion

This compound is a fundamentally important chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for the synthesis of complex, enantiomerically pure drug candidates. A thorough understanding of its synthesis and characterization is crucial for its effective application in research and development.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

National Institutes of Health. (2014). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

-

PubMed. (2006). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. [Link]

-

ResearchGate. Bioactive tetrahydrofuran and tetrahydropyran derivatives. [Link]

-

ChemistryViews. (2014-06-30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

-

National Institutes of Health. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]

-

ResearchGate. (2005-08). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

ResearchGate. (2023-09). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

-

MDPI. (2022-10-02). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. [Link]

-

Organic Syntheses. tetrahydrofuran. [Link]

-

ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ACS Publications. (2024-01-16). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. [Link]

-

SpectraBase. 2-(2-Ketotetrahydrofuran-3-yl)acetic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

- Google Patents. (2016-02-11). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

- Google Patents. (2008-07-10). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

- Google Patents. Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.

-

National Institute of Standards and Technology. Acetic acid - the NIST WebBook. [Link]

-

PubMed. (2001-03-23). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. [Link]

Sources

- 1. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 146255-25-6 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

(R)-2-(Tetrahydrofuran-3-YL)acetic acid stereochemistry and chirality

An In-Depth Technical Guide to the Stereochemistry and Chirality of (R)-2-(Tetrahydrofuran-3-YL)acetic acid

Abstract

This compound, a chiral carboxylic acid, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a stereocenter at the C3 position of the tetrahydrofuran (THF) ring, makes it a valuable synthon for introducing specific three-dimensional architecture into biologically active molecules.[1][2] The precise control and verification of its stereochemistry are paramount, as the biological activity of enantiomers can differ significantly. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the fundamental stereochemical aspects of this compound. It covers robust methodologies for its enantioselective synthesis, rigorous analytical techniques for stereochemical characterization, and the underlying principles that govern these experimental choices.

Molecular Structure and Stereochemical Significance

This compound (IUPAC name: 2-[(3R)-oxolan-3-yl]acetic acid) is an organic compound with the molecular formula C₆H₁₀O₃.[1] The molecule's core is a five-membered saturated cyclic ether (tetrahydrofuran) substituted at the 3-position with an acetic acid moiety.[1]

The critical feature of this molecule is the chiral center at the C3 carbon of the tetrahydrofuran ring. This single stereocenter gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The "(R)" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the substituents around this chiral carbon.[1] In the context of drug development, enantiopurity is crucial. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to one being a potent therapeutic agent while the other is inactive or even toxic.

Physicochemical Properties

A summary of key physical and chemical properties provides a foundational understanding for handling and reaction planning.

| Property | Value | Source |

| CAS Number | 146255-25-6 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |

| Predicted pKa | 4.58 ± 0.10 | [1] |

| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a significant challenge that requires precise control over the formation of the C3 stereocenter.[1] Asymmetric synthesis methodologies are the most direct and efficient routes.[1]

Strategy: Asymmetric Hydrogenation of a Prochiral Olefin

This is a powerful and widely used strategy in industrial and academic settings. The approach involves the hydrogenation of a prochiral precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid, using a chiral catalyst.

Causality and Expertise: The choice of a chiral catalyst is the cornerstone of this method. The catalyst, typically a transition metal (e.g., Rhodium, Ruthenium, or Palladium) complexed with a chiral phosphine ligand (e.g., (R)-BINAP), creates a chiral environment.[1] The substrate coordinates to the metal center in a specific orientation dictated by the ligand's stereochemistry, leading to the delivery of hydrogen to one face of the double bond, thereby selectively forming the desired (R)-enantiomer. The selection of the specific ligand and metal is critical and often requires empirical screening to achieve high enantiomeric excess (e.e.).

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R)-BINAP) in a degassed, anhydrous solvent like methanol or dichloromethane. Stir for 30-60 minutes to allow for complex formation.

-

Reaction Setup: Charge a high-pressure reactor with the prochiral substrate, (4,5-dihydro-3(2H)-furylidene)acetic acid, and the prepared catalyst solution under an inert atmosphere (e.g., Argon).

-

Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂). Heat the reaction to the optimized temperature (e.g., 25-50 °C) and stir vigorously for 12-24 hours.

-

Work-up and Purification: Carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture in vacuo. Purify the crude product via column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Self-Validation: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis (see Section 3.1).

Caption: Workflow for enantioselective synthesis via asymmetric hydrogenation.

Analytical Methods for Stereochemical Characterization

Verifying the absolute configuration and enantiomeric purity of the final product is a non-trivial and mandatory step. A multi-pronged analytical approach ensures trustworthiness and scientific rigor.

Determination of Enantiomeric Purity: Chiral Chromatography

Principle: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the gold standard for quantifying the ratio of enantiomers in a mixture. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a standard solution of the synthesized acid at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent (e.g., a hexane/isopropanol mixture). Derivatization to a methyl or ethyl ester may be required to improve resolution and peak shape on certain columns.

-

Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

-

Method Development: Develop an isocratic method using a mobile phase typically consisting of a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic analytes. Optimize the flow rate and mobile phase composition to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Self-Validation: To confirm peak identity, inject a racemic sample to observe both peaks and then spike the enantiomerically enriched sample with a small amount of the racemate to confirm which peak increases in area.

Structural and Stereochemical Verification

While chromatography quantifies enantiomeric purity, spectroscopic and crystallographic methods are essential for confirming the chemical structure and, crucially, the absolute configuration.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard ¹H and ¹³C NMR are used for initial structural confirmation.[1]

-

¹H NMR: The carboxylic acid proton appears as a characteristic broad singlet between 10-12 ppm. Protons on the tetrahydrofuran ring and the adjacent methylene group will show complex multiplets.[1][3]

-

¹³C NMR: The carbonyl carbon of the acid is expected in the 170-180 ppm region.[3][4]

To distinguish between enantiomers, which have identical NMR spectra in an achiral environment, one must create a diastereomeric interaction. This is achieved using:

-

Chiral Derivatizing Agents (CDAs): Reacting the acid with a chiral agent like Mosher's acid chloride ((R)- or (S)-MTPA-Cl) creates a mixture of diastereomeric esters.[] These diastereomers have distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, assignment of absolute configuration by analyzing the shift differences (Δδ).[][6]

-

Chiral Solvating Agents (CSAs): These agents form transient, weak diastereomeric complexes with the analyte in the NMR tube, inducing small but measurable differences in the chemical shifts of the enantiomers.

B. Vibrational Circular Dichroism (VCD): VCD is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[7] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Rationale: The experimental VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformational preferences. By performing ab initio density functional theory (DFT) calculations, one can predict the theoretical VCD spectrum for a chosen configuration (e.g., the R-enantiomer). A direct comparison between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[7] This method avoids the need for crystallization or chemical derivatization.

C. Single-Crystal X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule.[6]

Principle: The technique requires growing a high-quality single crystal of the compound (or a suitable derivative). By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule.[6] The use of anomalous dispersion, particularly with Cu Kα radiation, allows for the unambiguous determination of the absolute stereochemistry.[] While powerful, its primary limitation is the requirement for a suitable single crystal, which can be challenging to obtain for oils or low-melting solids.[2]

Caption: Analytical workflows for determining enantiopurity and absolute configuration.

Conclusion and Future Outlook

The stereochemistry of this compound is a defining feature that dictates its utility and function, particularly in the pharmaceutical sciences.[1] A thorough understanding and application of enantioselective synthesis techniques, coupled with a rigorous suite of analytical validation methods, are essential for any research or development program utilizing this chiral building block. The methodologies outlined in this guide, from asymmetric catalysis to advanced chiroptical spectroscopy, provide a robust framework for ensuring the stereochemical integrity of this valuable compound. As the demand for stereochemically pure pharmaceuticals continues to grow, the role of versatile synthons like this compound will undoubtedly expand, driving further innovation in asymmetric synthesis and analysis.

References

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal. Available at: [Link]

-

Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.). Available at: [Link]

-

Determination of absolute configuration - Purechemistry. (2024-02-19). Available at: [Link]

-

Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - NIH. Available at: [Link]

-

Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025-08-09). Available at: [Link]

-

Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - NIH. (2025-11-26). Available at: [Link]

-

Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed. Available at: [Link]

-

4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. (n.d.). Available at: [Link]

-

(2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications | Organic Chemistry | ChemRxiv. (2025-10-17). Available at: [Link]

-

(S)-2-(Tetrahydrofuran-3-YL)acetic acid - PubChem. Available at: [Link]

-

Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. (n.d.). Available at: [Link]

-

(R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915 - GenoChem World. Available at: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10). Available at: [Link]

-

2-(Tetrahydrofuran-3-yl)acetic acid, min 97%, 1 gram. (n.d.). Available at: [Link]

Sources

- 1. Buy this compound | 146255-25-6 [smolecule.com]

- 2. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R*,3R*)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. purechemistry.org [purechemistry.org]

- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid in Organic Solvents

Introduction

(R)-2-(Tetrahydrofuran-3-YL)acetic acid is a chiral organic compound featuring a distinct molecular architecture that includes a carboxylic acid moiety and a tetrahydrofuran ring.[1] With the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , this compound serves as a valuable building block in various synthetic applications, particularly in medicinal chemistry where chirality and specific functional groups are paramount.[1] Understanding its solubility in a range of organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation development.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the molecular interactions that govern solubility and providing a robust, field-proven protocol for its empirical determination.

Physicochemical Properties at a Glance

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to yellow liquid (at room temperature) | [1] |

| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |

| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.58 ± 0.10 | [1] |

| Chirality | Exists as the (R)-enantiomer, exhibiting optical activity. | [1] |

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2][3] this compound is an amphiphilic molecule, possessing both polar and nonpolar regions, which results in a nuanced solubility profile.[1]

The Role of Functional Groups

The solubility of this compound is primarily influenced by its two key functional groups:

-

The Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[4] This characteristic is the main driver of its solubility in polar protic solvents. In solvents that can accept hydrogen bonds, the carboxylic acid group can form strong intermolecular interactions, facilitating dissolution.[5] Carboxylic acids can also exist as stable dimers through intermolecular hydrogen bonding, which can influence their physical properties like boiling point.[6]

-

The Tetrahydrofuran (THF) Ring: This cyclic ether portion of the molecule is less polar than the carboxylic acid group. While the ether oxygen can act as a hydrogen bond acceptor, the carbon backbone is hydrophobic. This part of the structure contributes to the compound's solubility in less polar or nonpolar organic solvents.[1]

The balance between the hydrophilic carboxylic acid and the more hydrophobic THF ring determines the compound's solubility in a given solvent. For instance, in smaller alcohols, both hydrogen bonding with the carboxylic acid and van der Waals interactions with the hydrocarbon chain contribute to solubility.[6] As the hydrocarbon chain of an alcohol solvent increases, its polarity decreases, which may affect its ability to solvate the polar carboxylic acid group effectively.[7]

Predicting Solubility Across Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated in these solvents. They can engage in strong hydrogen bonding with the carboxylic acid group, effectively breaking the solute-solute interactions and solvating the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is expected. These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted in these solvents. The energy required to break the strong hydrogen bonds between the carboxylic acid molecules is not sufficiently compensated by the weak van der Waals forces formed with nonpolar solvents.[7]

Caption: Molecular interactions governing solubility.

Part 2: Empirical Determination of Thermodynamic Solubility

While theoretical principles provide a strong predictive framework, precise quantitative solubility data must be determined empirically. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8][9] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Self-Validating Experimental Protocol: Shake-Flask Method

This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials or flasks with airtight caps (e.g., 4 mL or 10 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

Step 1: Preparation of the Slurry

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed, with undissolved solid remaining. A common practice is to add enough solid so that about 30-40% remains undissolved at equilibrium.[8]

-

Record the exact mass of the compound added.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). The temperature must be strictly controlled as solubility is temperature-dependent.

-

Agitate the slurries at a moderate speed (e.g., 100-150 rpm) to ensure continuous mixing of the solid and liquid phases without creating a vortex.[8]

-

Allow the mixture to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate to reach thermodynamic equilibrium.[8][10] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

Step 3: Phase Separation

-

Once equilibrium is reached, it is crucial to separate the undissolved solid from the saturated solution without altering the composition of the solution.

-

Method A (Centrifugation): Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Method B (Filtration): Use a syringe to draw the supernatant and filter it through a chemically compatible syringe filter into a clean vial. It is important to pre-saturate the filter by discarding the first portion of the filtrate to avoid loss of solute due to adsorption to the filter membrane.

Step 4: Quantification of Solute Concentration

The concentration of this compound in the clear, saturated filtrate must be accurately determined. HPLC with UV detection is a highly suitable method.[11][12]

-

Preparation of Standards: Prepare a series of calibration standards of known concentrations of this compound in the same solvent used for the solubility test.

-

Sample Preparation: Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis:

-

Inject the standards and the diluted sample onto the HPLC system.

-

A common method for organic acids involves a reversed-phase C18 column with a mobile phase of buffered water and an organic modifier (e.g., acetonitrile or methanol).[13]

-

Detection is typically performed at a low UV wavelength (e.g., 200-210 nm) where the carboxyl group absorbs.[11]

-

-

Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Caption: Experimental workflow for solubility determination.

Part 3: Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison and analysis.

Table of Expected Solubility Trends and Data Reporting

While specific quantitative data is not publicly available and must be determined experimentally, the following table outlines the expected trends and provides a template for reporting results.

| Solvent Class | Solvent | Polarity Index | H-Bonding Capability | Expected Solubility Trend | Experimentally Determined Solubility (g/L at 25°C) |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | [To be determined] |

| Ethanol | 4.3 | Donor & Acceptor | High | [To be determined] | |

| Polar Aprotic | Acetone | 5.1 | Acceptor | Good | [To be determined] |

| Ethyl Acetate | 4.4 | Acceptor | Good | [To be determined] | |

| Tetrahydrofuran | 4.0 | Acceptor | Good | [To be determined] | |

| Nonpolar | Toluene | 2.4 | None | Low | [To be determined] |

| Hexane | 0.1 | None | Very Low | [To be determined] |

Interpreting the Results

The quantitative data obtained will provide invaluable insights for various applications:

-

Process Chemistry: Selecting appropriate solvents for reactions and workups. For example, a solvent with high solubility at room temperature might be ideal for a reaction, while a solvent with low solubility could be used for precipitation or crystallization.

-

Purification: Designing crystallization processes by identifying solvent/anti-solvent systems.

-

Formulation Science: Developing liquid formulations requires knowledge of the solubility in pharmaceutically acceptable excipients.

Conclusion

The solubility of this compound in organic solvents is a complex interplay between its polar carboxylic acid group and its less polar tetrahydrofuran ring. While theoretical considerations based on intermolecular forces provide a robust framework for predicting solubility trends, accurate quantitative data can only be obtained through empirical measurement. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating method for researchers to determine these critical physicochemical parameters. The resulting data will empower scientists to make informed decisions in synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

-

JoVE. (2023, April 30). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ChemistryTalk. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

Reddit. (2024, July 24). wouldn't hydrogen bonding of the carboxylic acid still make it soluble in aqueous layer? or is it not enough to compensate for the hydrocarbon tail. Retrieved from [Link]

-

YouTube. (2025, May 7). How Do Hydrogen Bonds Influence Solubility?. Chemistry For Everyone. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid tetrahydrofuran. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

Solubility of Things. (n.d.). Stereochemistry: Chirality and Optical Activity. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(Tetrahydrofuran-2-yl)acetic acid. Retrieved from [Link]

Sources

- 1. Buy this compound | 146255-25-6 [smolecule.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. scioninstruments.com [scioninstruments.com]

- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Water Solubility Profile of (R)-2-(Tetrahydrofuran-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the aqueous solubility of (R)-2-(tetrahydrofuran-3-YL)acetic acid. As a chiral carboxylic acid incorporating a cyclic ether, its solubility is a critical parameter in various research and development applications, including pharmaceutical formulation and biological studies. This document outlines the theoretical basis for its solubility, detailed protocols for experimental determination, and the influence of key environmental factors.

Molecular Structure and Physicochemical Properties

This compound is a chiral organic compound featuring a tetrahydrofuran ring linked to an acetic acid moiety.[1] This structure imparts a combination of hydrophilic and hydrophobic characteristics that govern its solubility. The carboxylic acid group is polar and capable of hydrogen bonding, which enhances aqueous solubility, while the tetrahydrofuran ring is more hydrophobic in nature.[1]

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | Tetrahydro-2-furoic acid (Analog) |

| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ |

| Molecular Weight | 130.14 g/mol | 116.12 g/mol [2] |

| Predicted pKa | 4.58 ± 0.10[1] | 3.60 ± 0.20 (Predicted)[3] |

| Predicted Boiling Point | 271.4 ± 13.0 °C[1] | 237-243 °C[2] |

| Predicted Density | 1.162 ± 0.06 g/cm³[1] | 1.209 g/mL at 25 °C[2] |

| Experimental Water Solubility | Data not available | 27.9 mg/mL[2] |

Theoretical Framework for Aqueous Solubility

The water solubility of this compound is primarily dictated by the interplay between its carboxylic acid functional group and the tetrahydrofuran ring.

-

Carboxylic Acid Group: This group is highly polar and can ionize in aqueous solution. The predicted pKa of approximately 4.58 suggests that it is a weak acid.[1] At pH values above the pKa, the carboxylic acid will be predominantly in its deprotonated, carboxylate form (R-COO⁻), which is significantly more water-soluble than the protonated form (R-COOH). This pH-dependent ionization is a key factor in its solubility profile.

-

Tetrahydrofuran Ring: The tetrahydrofuran moiety is a cyclic ether and is considered moderately polar. While not as hydrophilic as the carboxylic acid, the oxygen atom in the ring can act as a hydrogen bond acceptor, contributing to its overall water solubility.

The logical relationship governing the solubility of this compound is illustrated in the diagram below.

Caption: Workflow for the shake-flask solubility determination.

Detailed Steps:

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of water at the test temperature. Shake after each addition until the substance no longer visually dissolves. This provides a rough estimate for the main experiment.

-

Preparation of Test Solutions: In triplicate, add an amount of this compound that is at least five times the estimated solubility to a known volume of water in a suitable vessel (e.g., a glass-stoppered flask).

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 ± 0.5 °C) for a sufficient duration to reach equilibrium. A preliminary study of concentration over time (e.g., at 24, 48, and 72 hours) should be conducted to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the undissolved substance to settle. Carefully separate the aqueous phase from the excess undissolved compound. This is typically achieved by centrifugation followed by filtration through a membrane filter (e.g., 0.45 µm) that does not interact with the compound.

-

Quantification: Analyze the concentration of this compound in the clear aqueous filtrate using a validated analytical method, such as HPLC-UV.

-

Calculation: The average concentration from the triplicate samples represents the thermodynamic water solubility at the specified temperature.

Influence of pH on Solubility

The solubility of ionizable compounds like this compound is highly dependent on the pH of the aqueous medium.

Henderson-Hasselbalch Relationship

The relationship between pH, pKa, and the ratio of the ionized (A⁻) and non-ionized (HA) forms of the acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

As the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble carboxylate form, leading to a significant increase in overall solubility.

Protocol for pH-Solubility Profile Determination

-

Prepare a series of buffers: Use buffers with a range of pH values, for example, from pH 2 to pH 10.

-

Determine solubility at each pH: Following the shake-flask method described in Section 3.2, determine the solubility of this compound in each buffer.

-

Plot the pH-solubility profile: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a characteristic curve showing low solubility at low pH, with a sharp increase around the pKa, and leveling off at higher pH values.

Influence of Temperature on Solubility

The solubility of most solid organic compounds in water increases with temperature. [4]This relationship is governed by the enthalpy of solution (ΔH_sol). For an endothermic dissolution process (ΔH_sol > 0), increasing the temperature will increase solubility, in accordance with Le Châtelier's principle. For many organic solids, the solubility in water has been observed to vary exponentially with temperature. [3][4] A study to determine the temperature-dependent solubility would involve repeating the shake-flask experiment at various temperatures (e.g., 5°C, 25°C, 37°C) and plotting the resulting solubility as a function of temperature.

Analytical Method for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable technique for quantifying this compound in aqueous solutions.

HPLC-UV Method Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer is used to ensure the carboxylic acid is in its protonated form for consistent retention.

-

Detection Wavelength: The wavelength of maximum absorbance for the compound, likely in the low UV range (e.g., 205-220 nm), as the molecule lacks a strong chromophore.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered aqueous samples from the solubility experiments and determine the concentration using the calibration curve.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the aqueous solubility profile of this compound. Its molecular structure, with both a hydrophilic carboxylic acid group and a moderately polar tetrahydrofuran ring, suggests good water solubility. The predicted pKa of approximately 4.58 indicates that its solubility will be highly dependent on pH, increasing significantly as the pH rises above this value. The standardized shake-flask method (OECD 105) is the recommended protocol for determining its thermodynamic solubility, and HPLC-UV is a suitable analytical technique for quantification. A thorough understanding of these factors is essential for the effective application of this compound in research and development.

References

-

ChemBK. tetrahydrofuran-2-carboxylic acid. [Link]

-

PubChem. (S)-2-(Tetrahydrofuran-3-YL)acetic acid. [Link]

-

ChemBK. 2-(Tetrahydrofuran-2-yl)acetic acid. [Link]

-

In-Pharma Technologist. Forced Degradation – A Review. [Link]

-

IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

-

ResearchGate. What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water?. [Link]

-

MedCrave. Forced degradation studies. [Link]

-

Scribd. Forced Degradation Studies Guide. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

University of Malta. A SIMPLE METHOD FOR THE DETERMINATION OF WATER CONTENT IN TETRAHYDROFURAN. [Link]

-

GenoChem World. (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. [Link]

-

ResearchGate. 3 Solubility of water in MeTHF and MeTHF in water. [Link]

-

Journal of Engineering Sciences. Analytical Method Validation – Overview. [Link]

-

ACS Publications. Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions. [Link]

-

ChemBK. Tetrahydro-2-furoic acid. [Link]

-

ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

-

PubChem. 3-Furoic acid. [Link]

-

ResearchGate. Experimental pKa values and structures of the conformers of acetic, chloroacetic, cyanoacetic, formic, oxalic, and pivalic acids.. [Link]

-

Semantic Scholar. Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. [Link]

-

Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

RSC Publishing. Formic and acetic acid pKa values increase under nanoconfinement. [Link]

-

PubChem. 2-(Furan-3-yl)acetic acid. [Link]

-

Reddit. Please help me with acetic acid's pKa as a beginner. [Link]

-

ResearchGate. Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. [Link]

Sources

(R)-2-(Tetrahydrofuran-3-YL)acetic acid boiling point and density

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(Tetrahydrofuran-3-YL)acetic acid: Boiling Point and Density

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of these properties, grounded in theoretical principles and established experimental methodologies. We present predicted values for the boiling point and density, explain the underlying molecular factors that determine these characteristics, and provide detailed, field-proven protocols for their empirical determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction to this compound

This compound, with the chemical formula C₆H₁₀O₃, is a chiral organic compound featuring a tetrahydrofuran ring linked to an acetic acid moiety.[1] The "R" designation specifies the stereochemistry at the chiral center, a critical feature that dictates its interaction with biological systems.[1] Its structure, combining a hydrophilic carboxylic acid group with a cyclic ether, imparts a unique balance of properties that make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] Accurate characterization of its physical constants is the first step in leveraging its synthetic potential.

Core Physicochemical Properties

The primary physical properties of this compound are summarized below. It is important to note that these values are based on computational predictions, as experimentally verified data is not widely published.

| Property | Predicted Value | Source |

| Boiling Point | 271.4 ± 13.0 °C (at 760 mmHg) | [1][3][4] |

| Density | 1.162 ± 0.06 g/cm³ | [1][3] |

| Molecular Weight | 130.14 g/mol | [1][4] |

| pKa | 4.58 ± 0.10 | [1] |

In-Depth Analysis of Physicochemical Properties

Boiling Point: The Role of Intermolecular Forces

The predicted boiling point of 271.4 ± 13.0 °C is relatively high for a molecule of its molecular weight.[1][3] This is a direct consequence of its molecular structure, specifically the presence of the carboxylic acid functional group.

-

Causality: The primary factor elevating the boiling point is strong intermolecular hydrogen bonding.[1] The hydroxyl proton of one carboxylic acid group can form a strong hydrogen bond with a carbonyl oxygen of a neighboring molecule. This interaction often leads to the formation of stable dimers in the liquid phase, effectively doubling the molecular weight and significantly increasing the energy (temperature) required to overcome these forces and transition into the gaseous phase.[5] The tetrahydrofuran ring, with its ether oxygen, also contributes to the molecule's polarity and potential for dipole-dipole interactions, further stabilizing the liquid state.

Density: Structural and Atomic Contributions

The predicted density of 1.162 ± 0.06 g/cm³ is consistent with a compact, oxygenated organic molecule.[1]

-

Causality: The density of a substance is a function of its mass and the volume it occupies. Compared to simple hydrocarbons, the presence of three oxygen atoms in this compound contributes significantly to its molecular mass without a proportional increase in molecular volume.[1] The compact, five-membered ring structure also leads to efficient packing in the liquid state, minimizing free volume and resulting in a density greater than 1.0 g/cm³.[1]

Experimental Determination Protocols

To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following protocols describe robust, self-validating methods for determining the boiling point and density of a liquid sample such as this compound.

Protocol: Micro-Boiling Point Determination using a Thiele Tube

This method is ideal for small sample volumes and provides an accurate boiling point by ensuring uniform heating.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a sample is heated until a continuous stream of vapor emerges. Upon cooling, the point at which the liquid is drawn back into a capillary tube signifies that the external and internal pressures are equal, marking the boiling point.[6][7]

Methodology:

-

Preparation:

-

Obtain a Thiele tube filled with mineral oil and clamp it securely to a ring stand in a fume hood.[7]

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

-

Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., a Durham tube).

-

Place the sealed capillary tube (sealed end up) into the test tube containing the sample.[7]

-

-

Assembly:

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner, promoting oil circulation and even heat distribution.[6]

-

Observe the capillary tube. A slow stream of bubbles will initially emerge as trapped air expands.

-

Continue heating until a rapid, continuous stream of bubbles escapes from the capillary tip. This indicates the sample's vapor has displaced all the air.[6]

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording:

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[7] Record this temperature.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Workflow for Boiling Point Determination

Caption: Experimental workflow for micro-boiling point determination.

Protocol: Density Determination using a Pycnometer

This gravimetric method provides high accuracy and precision for determining the density of a liquid.

Principle: Density (ρ) is defined as mass (m) per unit volume (V). A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference substance (e.g., deionized water), and filled with the sample substance, the sample's density can be calculated accurately.

Methodology:

-

Calibration (Determining the Pycnometer's Volume):

-

Thoroughly clean and dry a pycnometer of appropriate size (e.g., 5 mL or 10 mL).

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m_empty.

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the outside completely.

-

Weigh the water-filled pycnometer. Record this mass as m_water.

-

Record the temperature of the water. Look up the density of water (ρ_water) at this temperature from a standard reference table.

-

Calculate the precise volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound, ensuring the temperature is controlled and recorded.

-

Weigh the sample-filled pycnometer. Record this mass as m_sample.

-

-

Calculation:

-

Calculate the mass of the sample: Mass_sample = m_sample - m_empty.

-

Calculate the density of the sample: ρ_sample = Mass_sample / V.

-

Workflow for Density Determination

Caption: Experimental workflow for density determination via pycnometry.

Conclusion: Importance in a Drug Development Context

The boiling point and density of this compound are not mere physical constants; they are critical parameters that inform practical applications in a research and development setting.

-

Purification: The boiling point is essential for developing purification strategies such as distillation. Knowing the boiling point allows for the separation of the compound from solvents, reactants, or byproducts.

-

Process Chemistry: Density data is crucial for process scale-up, enabling accurate mass calculations from volume measurements, which is vital for reactor loading and reagent stoichiometry.

-

Formulation & Dosing: In later-stage development, density is a key parameter for creating liquid formulations and ensuring accurate and reproducible dosing.

This guide provides both the foundational data and the practical, validated methodologies necessary for scientists to confidently work with this compound, ensuring both efficiency and accuracy in their research endeavors.

References

-

PubChem. (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Available at: [Link]

-

GenoChem World. (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. Available at: [Link]

-

University of Alberta. BOILING POINT DETERMINATION. Available at: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

Sources

(R)-2-(Tetrahydrofuran-3-YL)acetic acid pKa and acidity

An In-depth Technical Guide on the pKa and Acidity of (R)-2-(Tetrahydrofuran-3-YL)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa value dictates fundamental properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical analysis of the acidity and pKa of this compound, a chiral building block utilized in organic synthesis and medicinal chemistry. We will explore the structural determinants of its acidity, present both experimental and computational methodologies for pKa determination, and discuss the implications of its acidic character in drug development.

Introduction: The Significance of pKa in a Molecular Context

This compound is a chiral organic compound featuring a carboxylic acid group attached to a tetrahydrofuran (THF) ring.[1] Its molecular structure, C₆H₁₀O₃, presents a unique combination of a hydrophilic cyclic ether and an ionizable carboxylic acid moiety, making it a valuable synthon for complex, biologically active molecules.[1]

The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms. In drug development, this parameter is paramount. The ionization state of a drug molecule profoundly influences its ability to cross biological membranes, interact with target receptors, and its overall pharmacokinetic profile. A precise understanding of the pKa of this compound is therefore essential for any research or development program that utilizes this scaffold.

Molecular Structure and Determinants of Acidity

The acidity of this compound is primarily dictated by the stability of its conjugate base, the (R)-2-(tetrahydrofuran-3-yl)acetate anion. The key structural features influencing this stability are:

-

The Carboxylic Acid Group: The -COOH group is inherently acidic due to the electronegativity of the two oxygen atoms and the resonance stabilization of the resulting carboxylate anion upon deprotonation. The negative charge is delocalized across both oxygen atoms, which is a powerful stabilizing effect.[2]

-

The Inductive Effect of the Tetrahydrofuran Ring: The THF ring contains an electronegative oxygen atom. This atom exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon skeleton. This effect pulls electron density away from the carboxylic acid group, further stabilizing the negative charge of the conjugate base.[3] A more stable conjugate base corresponds to a stronger acid (lower pKa).[2] The proximity of the ether oxygen to the carboxylic acid group is crucial; the inductive effect diminishes significantly with distance.[2][4]

The predicted pKa value for this compound is 4.58 ± 0.10 .[1] This value is slightly lower than that of acetic acid (pKa ≈ 4.75), indicating that the electron-withdrawing effect of the THF ring makes it a slightly stronger acid.[5]

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Predicted pKa | 4.58 ± 0.10 | [1] |

| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for determining the pKa of weak acids and bases. The methodology relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added. The resulting titration curve allows for the precise determination of the pKa.[6]

Protocol: Potentiometric Titration of this compound

Objective: To experimentally determine the pKa of this compound in an aqueous medium.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers

Methodology:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in a fixed volume of CO₂-free deionized water. The use of CO₂-free water is critical to prevent interference from carbonic acid.

-

System Calibration: Calibrate the pH meter using standard buffer solutions immediately before the experiment to ensure accurate pH readings.

-

Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette (filled with the standardized NaOH solution) into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Reading: Begin stirring the solution at a constant, moderate speed. Record the initial pH of the solution before any titrant is added.

-

Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is then determined.

-

The pKa is equal to the pH of the solution at this half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).

-

Workflow for Potentiometric pKa Determination

Caption: Workflow for Experimental pKa Determination via Potentiometric Titration.

Computational pKa Prediction

Computational chemistry offers a powerful alternative for predicting pKa values, particularly for novel compounds or when experimental determination is not feasible.[7] These methods calculate the Gibbs free energy change (ΔG) of the acid dissociation reaction in a simulated solvent environment.[8]

Theoretical Basis:

The pKa is directly proportional to the standard Gibbs free energy of the acid dissociation reaction (HA ⇌ H⁺ + A⁻) in solution:

pKa = ΔG° / (2.303 * RT)

Where:

-

ΔG° is the standard Gibbs free energy change.

-

R is the universal gas constant.

-

T is the temperature in Kelvin.

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of the protonated (HA) and deprotonated (A⁻) species.[9][10] A crucial component of these calculations is the use of a solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD) to account for the significant stabilizing effect of the solvent on the charged species.[8]

General Workflow for Computational pKa Prediction

-

Structure Optimization: The 3D structures of both the neutral acid (HA) and its conjugate base (A⁻) are computationally optimized to find their lowest energy conformations in both the gas phase and in a simulated aqueous environment.

-

Energy Calculation: High-level electronic structure calculations (e.g., DFT with a suitable functional and basis set like M06-2X/6-311+G(d,p)) are performed to determine the Gibbs free energies of the optimized structures in the simulated solvent.[9]

-

Free Energy of Proton: The Gibbs free energy of the solvated proton (H⁺) is a value that is challenging to compute directly and is often taken from established literature values for the specific solvent and computational model used.[11][12]

-

ΔG Calculation: The free energy of the reaction (ΔG°) is calculated as: ΔG° = G(A⁻) + G(H⁺) - G(HA).

-

pKa Calculation: The final pKa is calculated from ΔG° using the equation provided above. Often, a linear regression correction, based on a training set of known carboxylic acids, is applied to improve the accuracy of the prediction.[9]

Diagram of Computational pKa Prediction Workflow

Sources

- 1. Buy this compound | 146255-25-6 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Predict pKa | Rowan [rowansci.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acris.aalto.fi [acris.aalto.fi]

Biological activity of (R)-2-(Tetrahydrofuran-3-YL)acetic acid

An In-depth Technical Guide on the Biological Activity of (R)-2-(Tetrahydrofuran-3-YL)acetic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral carboxylic acid featuring a five-membered tetrahydrofuran (THF) ring. While its own biological activity is not yet extensively documented in scientific literature, its structural motifs—the chiral center and the THF ring—are prevalent in a multitude of biologically active compounds, including natural products and FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, chemical properties, and, most importantly, its potential as a chiral building block in the development of novel therapeutics.[1] We will also explore the known biological activities of structurally related compounds to infer the potential pharmacological profile of this molecule and propose robust experimental workflows for its future investigation.

This document is intended for researchers, scientists, and drug development professionals. It aims to be a foundational resource, synthesizing available data and providing expert-driven insights into the untapped potential of this intriguing molecule.

Synthesis and Chemical Properties

The utility of this compound in medicinal chemistry is fundamentally linked to its stereospecific synthesis and its chemical reactivity.

Synthesis

The primary route for synthesizing this compound involves the hydrogenation of precursors like (4,5-dihydro-3(2H)-furylidene)acetic acid.[1] This reaction typically employs a palladium on carbon (Pd/C) catalyst under controlled hydrogen pressure and temperature to ensure high yield and stereochemical integrity.[1] The development of enantioselective hydrogenation methods has been crucial in accessing specific stereoisomers of such compounds.[3]

Caption: General Synthetic Route for this compound.

Chemical Properties

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the tetrahydrofuran ring.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₁₀O₃ | [4] |

| Molecular Weight | 130.14 g/mol | [4] |

| pKa (predicted) | 4.58 ± 0.10 | [1] |

| Boiling Point (predicted) | 271.4 ± 13.0 °C | [1] |

| Appearance | Colorless to yellow liquid | [1] |

The carboxylic acid group imparts weak acidic properties and is a handle for various chemical modifications, including:

-

Esterification: Reaction with alcohols to form esters.[1]

-

Amidation: Reaction with amines to form amides.[1]

These reactions are fundamental to its application as a building block for more complex molecules in drug discovery.[1]

Inferred Biological Activity and Therapeutic Potential

While direct studies on the biological activity of this compound are sparse, its structural components suggest several areas of potential pharmacological relevance.

Antimicrobial and Anti-inflammatory Properties